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molecular formula C7H6IN3O B1437288 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one CAS No. 957193-64-5

7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

Cat. No. B1437288
M. Wt: 275.05 g/mol
InChI Key: HDLRHKZVYXQFHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08080561B2

Procedure details

(5-Iodo-3-nitro-pyridin-2-ylamino)-acetic acid ethyl ester (17 g) was dissolved in ethanol. SnCl2.2H2O was added and the reaction mixture was heated to 80° C. for two (2) hours. The resulting precipitate was filtered and washed with ethanol to give the title compound as a rust colored solid (59-77% yield). M.p. 81° C., LCMS: m/z=275.91 (M+H+), 1H-NMR (DMSO-d6, 400 MHz) δ 3.94 (s, 2H), 6.94 (bs, 1H), 7.12 (d, J=1.8 Hz, 1H), 7.74 (s, J=1.8 Hz, 1H), 10.40 (bs, 1H).
Name
(5-Iodo-3-nitro-pyridin-2-ylamino)-acetic acid ethyl ester
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
59%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][NH:6][C:7]1[C:12]([N+:13]([O-])=O)=[CH:11][C:10]([I:16])=[CH:9][N:8]=1)C.O.O.Cl[Sn]Cl>C(O)C>[I:16][C:10]1[CH:9]=[N:8][C:7]2[NH:6][CH2:5][C:4](=[O:3])[NH:13][C:12]=2[CH:11]=1 |f:1.2.3|

Inputs

Step One
Name
(5-Iodo-3-nitro-pyridin-2-ylamino)-acetic acid ethyl ester
Quantity
17 g
Type
reactant
Smiles
C(C)OC(CNC1=NC=C(C=C1[N+](=O)[O-])I)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Step Three
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with ethanol

Outcomes

Product
Name
Type
product
Smiles
IC1=CC2=C(NCC(N2)=O)N=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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